Ethyl 2,5-dimethylfuran-3-carboxylate

Overview

Description

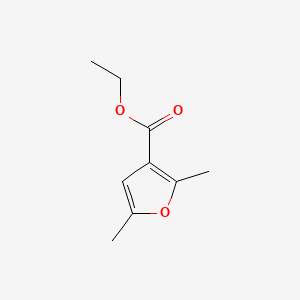

Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1) is a furan-based ester with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure features a furan ring substituted with two methyl groups at positions 2 and 5 and an ethyl ester at position 2. Key physicochemical properties include an XLogP3 value of 2 (indicating moderate lipophilicity), three hydrogen bond acceptors, and a topological polar surface area of 39.4 Ų .

The compound is synthesized via two primary routes:

- Cyclization of diethyl 2,3-diacetylsuccinate under solvent-free conditions with aqueous HCl, yielding 2,5-dimethylfuran-3-carboxylate derivatives in a cost-effective, one-step process .

- Condensation of ethyl acetoacetate and chloroacetone in DMF using sodium hydride as a base, achieving a 71% yield after purification .

Preparation Methods

Common Preparation Methods

Cyclization of (Z)-3-Methylpent-2-en-4-yn-1-ol

Another synthetic route involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. This method employs a different mechanism and offers an alternative pathway for producing the desired furan derivative.

- Reaction Overview :

- Starting Material : (Z)-3-methylpent-2-en-4-yn-1-ol

- Catalyst/Conditions : Specific catalysts may be used to facilitate cyclization.

This approach highlights the versatility of synthetic strategies available for generating ethyl 2,5-dimethylfuran-3-carboxylate and can yield high purity products through careful control of reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the two primary methods discussed:

| Method | Starting Material | Reagent/Catalyst | Conditions | Yield | Environmental Impact |

|---|---|---|---|---|---|

| Synthesis from Diethyl 2,3-Diacetylsuccinate | Diethyl 2,3-diacetylsuccinate | Aqueous HCl | Ambient temperature, solvent-free | High | Low |

| Cyclization of (Z)-3-Methylpent-2-en-4-yn-1-ol | (Z)-3-methylpent-2-en-4-yn-1-ol | Specific catalysts | Varies | Moderate to High | Variable |

Research Findings on Reaction Mechanisms

Research indicates that the mechanism for synthesizing this compound via diethyl 2,3-diacetylsuccinate involves protonation followed by nucleophilic attack leading to the formation of the furan ring structure. The presence of acidic conditions facilitates the cyclization process while minimizing side reactions.

In contrast, the cyclization method using (Z)-3-methylpent-2-en-4-yn-1-ol may involve a more complex mechanism that includes rearrangements and potential elimination steps depending on the catalyst used.

Chemical Reactions Analysis

Ethyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with triphenyltin chloride or diphenyltin dichloride in the presence of triethylamine to form organotin complexes . Another reaction involves the conversion of fructose into 2,5-dimethylfuran and ethyl levulinate in a cascade flow reactor . Common reagents used in these reactions include sodium hydroxide, ethanol, and sulfuric acid . Major products formed from these reactions include 2,5-dimethylfuran-3-carboxylic acid and its derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 2,5-dimethylfuran-3-carboxylate serves as a crucial building block in the synthesis of various organic compounds. Its furan ring structure confers unique reactivity, making it suitable for a range of chemical transformations.

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of heterocyclic compounds through cyclization reactions. For instance, it has been effectively used in palladium-catalyzed one-pot reactions to produce functionalized furans from dicarbonyl compounds and alkenyl bromides, achieving yields up to 89% . The presence of the ester functionality stabilizes the reaction intermediates, facilitating efficient furan ring formation.

Chemical Reactions

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. It has been shown to react with organotin reagents to form organotin complexes, which are valuable in further synthetic applications.

Biochemical Research

In biochemical contexts, this compound is known for its interactions with enzymes and proteins, influencing cellular processes.

Enzyme Interactions

The compound interacts with cytochrome P450 enzymes involved in drug metabolism. These interactions can lead to the formation of reactive intermediates that participate in further biochemical pathways. Such properties make it an important subject of study in pharmacokinetics and toxicology.

Cellular Effects

Research indicates that this compound can modulate gene expression and cellular metabolism by affecting key metabolic enzymes and transcription factors. This modulation can have implications for understanding metabolic diseases and developing therapeutic strategies.

Renewable Energy Applications

This compound is also recognized for its potential as a biofuel precursor due to its favorable physicochemical properties.

Biofuel Production

The compound is derived from biomass sources and has been identified as a promising candidate for renewable fuels. Its high energy density (30 kJ/cm³) and high research octane number (RON 119) make it comparable to conventional gasoline . The catalytic transformation of carbohydrates into furan-based biofuels highlights its role in addressing energy sustainability challenges .

Environmental Impact

Using this compound as a fuel can reduce reliance on fossil fuels while minimizing environmental pollution associated with traditional energy sources . Its immiscibility with water also enhances its blending capabilities with gasoline compared to ethanol.

Synthesis Optimization

A study optimized the synthesis of this compound using various diketones, demonstrating that lower steric hindrance leads to improved yields in furan synthesis . This research underscores the importance of reaction conditions and substrate choice in maximizing product output.

Catalytic Transformation

Research focused on the catalytic conversion of waste carbohydrates into this compound has shown promising results in producing renewable energy sources from abundant biomass materials . This approach not only contributes to energy sustainability but also addresses waste management issues.

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for the preparation of titanocene complexes . These complexes have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . The compound’s ability to form stable complexes with metals also makes it useful in catalysis and other industrial applications .

Comparison with Similar Compounds

Ethyl 2,5-dimethylfuran-3-carboxylate belongs to a family of substituted furan carboxylates. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Comparisons

Key Observations :

- Ester Group Influence: Replacing the ethyl ester with a methyl group (e.g., Mthis compound) reduces molecular weight and lipophilicity (XLogP3 = 1.5 vs.

- Functional Group Modifications : Introducing a hydroxyl group (Ethyl 4-hydroxy-2,5-dimethylfuran-3-carboxylate) increases polarity and hydrogen bonding capacity, which may alter biological activity or crystallization behavior .

- Halogenation Effects : Bromine substitution in (4-bromophenyl)methyl derivatives significantly elevates molecular weight and lipophilicity (XLogP3 = 3.5), favoring applications in halogen-specific coupling reactions .

Stability and Reactivity Trends

- Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under basic conditions due to increased steric hindrance .

- Thermal Stability : The furan ring’s electron-rich nature makes derivatives susceptible to electrophilic substitution, while halogenated variants show enhanced stability against oxidation .

Biological Activity

Ethyl 2,5-dimethylfuran-3-carboxylate (EDMF) is a compound of increasing interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biochemical properties, cellular effects, metabolic pathways, and case studies related to the biological activity of EDMF.

EDMF is involved in various biochemical reactions, particularly as a substrate or inhibitor in enzymatic processes. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The oxidation of EDMF by these enzymes leads to the formation of reactive intermediates that may participate in further biochemical transformations .

Table 1: Interaction with Enzymes

| Enzyme | Type of Interaction | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Oxidation | Formation of reactive intermediates |

| Fatty Acid Synthase | Inhibition | Decreased fatty acid synthesis |

| Aldose Reductase | Modulation | Altered glucose metabolism |

2. Cellular Effects

EDMF has been shown to influence several cellular processes, including:

- Cell Signaling : It modulates key signaling pathways that can affect cell proliferation and survival.

- Gene Expression : EDMF alters the activity of transcription factors, leading to changes in gene expression profiles.

- Metabolic Regulation : The compound impacts metabolic pathways by affecting enzyme activities involved in glycolysis and lipid metabolism .

Case Study: Gene Expression Modulation

A study demonstrated that treatment with EDMF resulted in significant changes in the expression of genes associated with lipid metabolism. Specifically, it was found to downregulate genes involved in fatty acid synthesis while upregulating those involved in fatty acid oxidation .

3. Molecular Mechanism

The molecular mechanisms underlying the effects of EDMF involve its binding to specific enzymes and proteins. For instance, it can inhibit fatty acid synthase by binding to its active site, thus preventing substrate access. This inhibition is dose-dependent; lower concentrations have minimal effects, while higher concentrations can lead to substantial metabolic disruptions .

4. Metabolic Pathways

EDMF is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that can have distinct biological activities. The interaction with cofactors such as NADPH is essential for its metabolic conversion .

Table 2: Metabolites and Their Activities

| Metabolite | Biological Activity |

|---|---|

| Hydroxyethyl Dimethylfuran | Potential anti-inflammatory effects |

| Carboxylic Acid Derivative | Modulation of metabolic pathways |

5. Transport and Distribution

Within biological systems, EDMF is transported by specific transporters that facilitate its movement across cellular membranes. Its distribution is crucial for its biological activity and efficacy .

6. Dosage Effects in Animal Models

Research has indicated that the biological effects of EDMF vary significantly with dosage:

- Low Doses : Minimal physiological impact.

- Moderate Doses : Observable effects on metabolism and gene expression.

- High Doses : Toxicity observed, including liver and kidney damage .

Table 3: Dosage Effects Summary

| Dose Range | Observed Effects |

|---|---|

| Low (0-10 mg/kg) | Minimal impact |

| Moderate (10-50 mg/kg) | Altered metabolic functions |

| High (>50 mg/kg) | Toxicity (liver/kidney damage) |

7. Conclusion

This compound exhibits significant biological activity through its interactions with various enzymes and cellular processes. Its ability to modulate gene expression and metabolic pathways highlights its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and potential applications in pharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,5-dimethylfuran-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : this compound is synthesized via cyclization of ethyl α-acetyllaevulate (derived from ethyl acetoacetate and chloroacetone). Key steps include:

- Reagent Use : Sodium iodide as a catalyst in acetone under reflux (140–145°C) .

- Purification : Distillation under reduced pressure (b.p. 139–145°C) and recrystallization from ethanol to achieve ~54% yield .

- Characterization : NMR (δ 1.30 ppm for ethyl group, 2.18 ppm for methyl groups) and IR spectroscopy (C=O stretch at 1700 cm⁻¹) confirm structure .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography and spectroscopic methods are critical:

- X-ray Diffraction : Determines bond lengths (e.g., C–O bonds at ~1.34 Å) and torsion angles (e.g., dihedral angles between substituents) .

- NMR Analysis : Assigns proton environments (e.g., furan ring protons at δ 6.06 ppm) and coupling constants .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 168 for molecular ion) validate molecular weight .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst Optimization : Using sodium iodide to enhance reaction kinetics .

- Temperature Control : Maintaining reflux conditions (140–145°C) to balance reactivity and decomposition .

- Purification : Column chromatography or repeated recrystallization to isolate the pure product .

Q. How do substituents on the furan ring influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The 3-carboxylate and 2,5-dimethyl groups sterically and electronically modulate reactivity:

- Steric Effects : Methyl groups hinder dienophile approach, requiring elevated temperatures for adduct formation .

- Electronic Effects : Electron-withdrawing carboxylate group activates the furan ring as a diene, as shown in studies with 5-methoxy-1-indenone .

- Case Study : Reaction with 5-methoxy-1-indenone yields fluorenone derivatives after aromatization .

Q. How can computational methods predict the compound’s binding affinity in drug design?

- Methodological Answer : Molecular docking and density functional theory (DFT) are employed:

- Docking Studies : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) to identify binding pockets (S1–S4) .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Validation : Compare computed binding scores (e.g., methyl 4-((4-alanylpiperazin-1-yl)sulfonyl)-2,5-dimethylfuran-3-carboxylate) with experimental IC₅₀ values .

Q. Data Analysis and Contradictions

Q. How are discrepancies in reported crystallographic data resolved?

- Methodological Answer : Conflicting bond angles or torsion angles are addressed via:

- Multi-Technique Validation : Cross-referencing X-ray data with NMR/IR to confirm substituent orientations .

- Software Refinement : Using SHELX or Olex2 to refine atomic displacement parameters (Uiso) and occupancy factors .

- Case Example : In a triclinic crystal system, methoxy groups on benzene rings showed coplanarity (C6–C5–O3–C8 = 179.8°), while naphthalene substituents tilted (C20–C21–O7–C28 = 9.1°) .

Q. What analytical methods differentiate degradation products from the parent compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry:

- HPLC Conditions : C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm .

- MS/MS Analysis : Fragmentation patterns (e.g., loss of ethyl group [M–C₂H₅]⁺) distinguish degradation products .

Q. Applications in Advanced Research

Q. How is this compound utilized in covalent inhibitor design?

- Methodological Answer : The compound serves as a scaffold for covalent inhibitors targeting enzymes like SARS-CoV-2 main protease:

- Functionalization : Introduction of sulfonyl or alanyl groups enhances binding to catalytic cysteine residues .

- Kinetic Studies : Measure IC₅₀ values using fluorescence-based assays to assess inhibition potency .

Q. What role does the compound play in synthesizing carbon analogues of natural products?

- Methodological Answer : It acts as a diene in Diels-Alder reactions to construct polycyclic frameworks:

- Example : Reaction with 5-methoxy-1-indenone forms fluorenone derivatives, precursors to ellipticine analogues .

- Aromatization : Oxidative dehydrogenation converts adducts into aromatic systems .

Q. Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Gloves (nitrile) and lab coats to prevent skin contact .

- Disposal : Follow EPA guidelines for organic waste, including neutralization before incineration .

Properties

IUPAC Name |

ethyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLSCDHFCSDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183367 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-63-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.